molecular formula C11H14FNO3 B13489050 Methyl 2-amino-3-(3-fluorophenoxy)butanoate

Methyl 2-amino-3-(3-fluorophenoxy)butanoate

Cat. No.: B13489050
M. Wt: 227.23 g/mol
InChI Key: HSSWJODBLPYXDM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-fluorophenoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a fluorophenoxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-fluorophenoxy)butanoate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction conditions often include the use of a base to neutralize the hydrochloric acid byproduct and to drive the reaction to completion . Another method involves the reaction of carboxylic acids with alcohols in the presence of a dehydrating agent to form esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-fluorophenoxy)butanoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Methyl 2-amino-3-(3-fluorophenoxy)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-fluorophenoxy)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(3-fluorophenoxy)butanoate is unique due to the specific positioning of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

methyl 2-amino-3-(3-fluorophenoxy)butanoate

InChI

InChI=1S/C11H14FNO3/c1-7(10(13)11(14)15-2)16-9-5-3-4-8(12)6-9/h3-7,10H,13H2,1-2H3

InChI Key

HSSWJODBLPYXDM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)OC1=CC(=CC=C1)F

Origin of Product

United States

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